molecular formula C13H15F2N B2372610 [3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287317-31-9

[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine

Cat. No. B2372610
CAS RN: 2287317-31-9
M. Wt: 223.267
InChI Key: OUUZKQCBAGIBCG-UHFFFAOYSA-N
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Description

[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine, also known as DFPM, is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of neuroscience. DFPM is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), a protein that plays a crucial role in cognitive function, learning, and memory.

Scientific Research Applications

[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine has been widely used in scientific research as a tool to study the α7 nAChR. This receptor is highly expressed in the hippocampus, a brain region that is critical for learning and memory. [3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to block the α7 nAChR in a highly selective manner, making it a valuable tool for studying the role of this receptor in cognitive function.

Mechanism of Action

The α7 nAChR is a ligand-gated ion channel that is activated by the binding of acetylcholine. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers a series of intracellular signaling pathways. [3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine acts as a competitive antagonist of the α7 nAChR, preventing the binding of acetylcholine and blocking the influx of calcium ions. This results in the inhibition of intracellular signaling pathways and a decrease in cognitive function.
Biochemical and Physiological Effects
[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that [3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine can inhibit the release of glutamate, a neurotransmitter that is critical for learning and memory. In vivo studies have shown that [3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine can impair spatial memory and learning in rats, indicating that the α7 nAChR plays a critical role in these processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments is its high selectivity for the α7 nAChR. This allows researchers to study the role of this receptor in cognitive function without affecting other receptors. However, one limitation of using [3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine is its relatively short half-life, which can make it difficult to study the long-term effects of blocking the α7 nAChR.

Future Directions

There are several future directions for research involving [3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine. One area of interest is the role of the α7 nAChR in the development of Alzheimer's disease. Studies have shown that this receptor is involved in the clearance of amyloid-beta, a protein that is implicated in the pathogenesis of Alzheimer's disease. Another area of interest is the development of more selective and potent α7 nAChR antagonists, which could be used as potential therapeutics for cognitive disorders.

Synthesis Methods

[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine can be synthesized using a multi-step process that involves the reaction of 2,6-difluorobenzaldehyde with bicyclo[1.1.1]pentan-1-amine, followed by reduction and protection of the resulting compound. The final step involves the deprotection of the protected amine using trifluoroacetic acid, yielding [3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine in high purity.

properties

IUPAC Name

[3-[(2,6-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N/c14-10-2-1-3-11(15)9(10)4-12-5-13(6-12,7-12)8-16/h1-3H,4-8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUZKQCBAGIBCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)CN)CC3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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